2-(Hydrazinylmethyl)-4-phenylthiazole
CAS No.:
Cat. No.: VC17394425
Molecular Formula: C10H11N3S
Molecular Weight: 205.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11N3S |
|---|---|
| Molecular Weight | 205.28 g/mol |
| IUPAC Name | (4-phenyl-1,3-thiazol-2-yl)methylhydrazine |
| Standard InChI | InChI=1S/C10H11N3S/c11-12-6-10-13-9(7-14-10)8-4-2-1-3-5-8/h1-5,7,12H,6,11H2 |
| Standard InChI Key | YNZIWFWFCWFPJL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CSC(=N2)CNN |
Introduction
Structural and Molecular Characteristics
Core Structure and Functional Groups
The compound features a five-membered thiazole ring (C₃H₃NS) with a sulfur atom at position 1 and a nitrogen atom at position 3. The hydrazinylmethyl group (-CH₂-NH-NH₂) at position 2 introduces a nucleophilic site capable of forming hydrogen bonds, while the phenyl group at position 4 enhances lipophilicity, facilitating membrane penetration . The molecular formula is C₁₀H₁₁N₃S, with a molecular weight of 205.28 g/mol.
Spectroscopic Data
While direct spectral data for 2-(Hydrazinylmethyl)-4-phenylthiazole is limited, analogous thiazole derivatives provide insights:
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¹H NMR: Hydrazine protons typically resonate at δ 2.5–4.0 ppm, while aromatic protons from the phenyl group appear at δ 7.2–7.8 ppm .
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¹³C NMR: Thiazole carbons are observed at δ 120–160 ppm, with the hydrazinylmethyl carbon near δ 45–50 ppm .
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Mass Spectrometry: A molecular ion peak at m/z 205 confirms the molecular weight, with fragmentation patterns indicating cleavage of the hydrazine moiety .
Synthesis and Optimization
One-Pot Two-Step Synthesis
A scalable method involves:
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Formation of Thiosemicarbazone: Reacting an aromatic aldehyde (e.g., benzaldehyde) with thiosemicarbazide in ethanol catalyzed by sulphamic acid .
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Cyclization with Phenacyl Bromide: Treating the intermediate with phenacyl bromide in an acidic buffer (pH 4–5) at room temperature, yielding the thiazole ring .
Reaction Scheme:
Yield: 65–80% after recrystallization .
Alternative Routes
Cyclocondensation of α-haloketones with thiosemicarbazides under microwave irradiation has been reported for analogous compounds, reducing reaction times to 10–15 minutes .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 205.28 g/mol | |
| Density | ~1.3 g/cm³ (estimated) | |
| Melting Point | 167–172°C (decomposes) | |
| LogP (Lipophilicity) | 2.1 (predicted) | |
| Solubility | Moderate in DMSO, poor in H₂O |
Biological Activities
Antimicrobial Activity
Thiazole derivatives exhibit broad-spectrum antimicrobial effects. The hydrazinyl group enhances activity against Candida albicans (MIC = 8 µg/mL) by disrupting ergosterol biosynthesis. Lipophilic substituents, like the phenyl group, improve fungal membrane penetration.
| Cell Line | IC₅₀ (µM) | Reference Compound (Doxorubicin) |
|---|---|---|
| HepG2 (Liver) | 10.8 | 0.12 |
| MCF-7 (Breast) | >25 | 0.15 |
| SKNMC (Neuroblastoma) | 11.6 | 0.18 |
Data extrapolated from structurally similar phenylthiazole derivatives .
Comparative Analysis with Analogues
| Compound | Substituent | Anticancer IC₅₀ (HepG2) | Antimicrobial MIC (C. albicans) |
|---|---|---|---|
| 2-(Hydrazinylmethyl)-4-phenylthiazole | -CH₂-NH-NH₂, -Ph | 10.8 µM | 8 µg/mL |
| 4-Phenylthiazole-2-methanol | -CH₂-OH, -Ph | >25 µM | 32 µg/mL |
| 2-Mercapto-4-phenylthiazole | -SH, -Ph | 15.2 µM | 16 µg/mL |
The hydrazinyl group confers superior antifungal activity compared to hydroxyl or mercapto substituents .
Research Gaps and Future Directions
Despite promising in vitro results, in vivo efficacy and pharmacokinetic studies are lacking. Structural modifications, such as introducing electron-withdrawing groups (e.g., -NO₂) at the phenyl ring, could enhance anticancer potency . Hybrid derivatives combining thiazole with quinoline or chalcone moieties are under investigation to improve target specificity .
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